molecular formula C23H13BrN4O4 B11620672 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11620672
M. Wt: 489.3 g/mol
InChI Key: ZMAVLJHTTSQGPA-VBKFSLOCSA-N
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Description

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE include other indole derivatives and quinazolinone compounds. These compounds share structural similarities but may differ in their biological activities and applications . Some examples include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H13BrN4O4

Molecular Weight

489.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C23H13BrN4O4/c24-13-9-10-18-15(11-13)16(22(29)26-18)12-21-25-17-6-2-1-5-14(17)23(30)27(21)19-7-3-4-8-20(19)28(31)32/h1-12H,(H,26,29)/b16-12-

InChI Key

ZMAVLJHTTSQGPA-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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